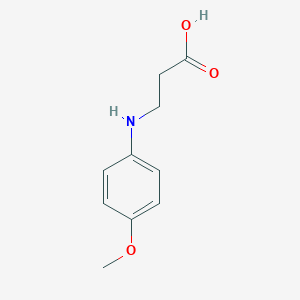

3-(4-Methoxy-phenylamino)-propionic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-9-4-2-8(3-5-9)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBRZWKCTRYLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368639 | |

| Record name | 3-(4-Methoxy-phenylamino)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178425-91-7 | |

| Record name | 3-(4-Methoxy-phenylamino)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-(4-Methoxy-phenylamino)-propionic Acid: A Technical Guide

Executive Summary & Molecule Profile

This technical guide details the synthesis of 3-(4-Methoxy-phenylamino)-propionic acid (CAS: 5678-45-5), also known as

A common pitfall in the literature is confusing this target with 3-(4-methoxyphenyl)propionic acid (a reduced cinnamic acid derivative). This guide focuses strictly on the nitrogen-linked

Key Chemical Data

| Property | Specification |

| CAS Number | 5678-45-5 |

| IUPAC Name | 3-[(4-methoxyphenyl)amino]propanoic acid |

| Molecular Formula | |

| Molecular Weight | 195.22 g/mol |

| Melting Point | 237–239 °C (Decomposition) |

| Solubility | Soluble in dilute alkali, hot ethanol; sparingly soluble in water.[1] |

Retrosynthetic Analysis & Strategy

To design a robust synthetic route, we must analyze the disconnection of the N–C(

Figure 1: Retrosynthetic disconnection revealing the aza-Michael addition pathway.

Strategic Selection

-

Route A: Direct Addition to Acrylic Acid.

-

Pros: One-step atom economy.

-

Cons: Acrylic acid is prone to thermal polymerization; requires strict temperature control and inhibitors (e.g., MeHQ). Acid-base interaction between amine and carboxylic acid can passivate the nucleophile (zwitterion formation).

-

-

Route B: Addition to Acrylate Ester (Recommended).

-

Pros: Methyl acrylate is more reactive to Michael addition than the acid salt; avoids zwitterion passivation; cleaner product profile.

-

Cons: Requires a second hydrolysis step.

-

Verdict:Route B is the industry-preferred method for purity and reproducibility.

-

Detailed Synthetic Protocol (Route B: Ester-Mediated Synthesis)

This protocol utilizes a water-assisted aza-Michael addition followed by saponification. This "On-Water" chemistry exploits the hydrophobic effect to accelerate the reaction without toxic organic solvents.

Phase 1: Aza-Michael Addition

Reaction: p-Anisidine + Methyl Acrylate

Reagents & Materials

-

p-Anisidine (1.0 eq, 12.3 g)

-

Methyl Acrylate (1.2 eq, 10.8 mL) – Caution: Lachrymator, potential polymerization.

-

Water (Distilled, 50 mL)

-

Catalyst: None (Water-promoted) or AcOH (5 mol%) if kinetics are slow.

Procedure

-

Setup: Charge a 250 mL round-bottom flask with p-anisidine and water. The amine will not fully dissolve initially.

-

Addition: Add methyl acrylate dropwise over 15 minutes at room temperature.

-

Reaction: Heat the suspension to 40–50 °C. Vigorous stirring is essential as the reaction occurs at the organic-water interface.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The spot for p-anisidine (

) should disappear, replaced by the ester (

-

-

Completion: Typically complete within 4–6 hours. The product often separates as an oil or heavy precipitate.

-

Isolation: Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over

and concentrate in vacuo to yield the crude ester (Intermediate A).

Phase 2: Hydrolysis (Saponification)

Reaction: Intermediate A + NaOH

Procedure

-

Dissolution: Dissolve the crude Intermediate A in Methanol (30 mL).

-

Saponification: Add 2M NaOH (aq) (2.0 eq).

-

Reflux: Heat to mild reflux (65 °C) for 2 hours.

-

Workup:

-

Evaporate methanol under reduced pressure.

-

Dilute the aqueous residue with water (20 mL).

-

Critical Step (Neutralization): Cool to 0 °C in an ice bath. Dropwise add 2M HCl until pH reaches 4–5 (Isoelectric point).

-

The product will precipitate as a white/off-white solid.

-

-

Purification: Filter the solid. Recrystallize from hot Ethanol/Water (1:1) to remove trace aniline oligomers.

Process Workflow & Logic

The following diagram illustrates the decision-making process and critical control points (CCPs) for the synthesis.

Figure 2: Operational workflow for the synthesis of N-(4-methoxyphenyl)-beta-alanine.

Troubleshooting & Optimization

Solvent Effects (The "On-Water" Phenomenon)

While toluene is a traditional solvent for Michael additions, using water significantly accelerates the reaction for hydrophobic amines like p-anisidine. The transition state is stabilized by hydrogen bonding at the phase boundary, often removing the need for Lewis acid catalysts.

Handling Acrylic Acid/Esters[2][3]

-

Polymerization: Acrylates can polymerize exothermically.[2] Ensure your starting material contains a stabilizer (e.g., 10-50 ppm MeHQ). Do not distill the acrylate to remove the inhibitor unless using immediately.

-

Regioselectivity: The amino group is the primary nucleophile. However, at high temperatures (>100 °C), double addition (forming the tertiary amine) is possible. Keeping the temperature <60 °C ensures mono-addition.

Characterization Data[2][3][5][6][7][8][9]

-

1H NMR (DMSO-d6):

12.1 (s, 1H, COOH), 6.7 (d, 2H, Ar-H), 6.5 (d, 2H, Ar-H), 5.2 (br s, 1H, NH), 3.65 (s, 3H, OMe), 3.2 (t, 2H, -

Appearance: White to off-white crystalline powder.

References

-

Guidechem. (n.d.). 3-(4-methoxyphenyl)-beta-alanine Properties and CAS 5678-45-5. Retrieved from

-

Verma, S. et al. (2022). "Enantioselective Organocatalyzed Michael Addition in Aqueous Media." MDPI. Retrieved from

-

RSC Advances. (2013). "Investigation into thiol-(meth)acrylate Michael addition reactions." Royal Society of Chemistry. Retrieved from

-

National Institutes of Health (NIH). (2010). "Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation." PubMed Central. Retrieved from

-

ChemicalBook. (n.d.). p-Anisidine Synthesis and Reaction Profile. Retrieved from

Sources

An In-depth Technical Guide to the Chemical Properties of 3-(4-Methoxy-phenylamino)-propionic acid

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(4-Methoxy-phenylamino)-propionic acid. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights into the handling and characterization of this molecule.

Introduction: A Molecule of Interest

3-(4-Methoxy-phenylamino)-propionic acid is an aromatic amino acid derivative. Its structure, featuring a p-methoxyphenyl group linked via a secondary amine to a propionic acid moiety, makes it an interesting candidate for various applications, including as a scaffold in medicinal chemistry. The interplay between the electron-donating methoxy group, the nucleophilic secondary amine, and the acidic carboxylic group defines its unique chemical behavior. While extensive research exists for the structurally similar 3-((4-hydroxyphenyl)amino)propionic acid and other aryl propionic acid derivatives, this guide will focus on the specific properties imparted by the methoxy substitution.[1][2][3]

Chemical Structure and Identification

Caption: Chemical structure of 3-(4-Methoxy-phenylamino)-propionic acid.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 3-((4-methoxyphenyl)amino)propanoic acid |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Canonical SMILES | COC1=CC=C(C=C1)NCCC(=O)O |

Synthesis and Mechanism

The most direct and industrially scalable synthesis of 3-(4-Methoxy-phenylamino)-propionic acid is achieved through an aza-Michael addition . This reaction involves the conjugate addition of a nitrogen nucleophile, in this case p-anisidine, to an α,β-unsaturated carbonyl compound, acrylic acid.[4][5]

The reaction is typically performed in a protic solvent, such as water or an alcohol, which facilitates the proton transfer steps in the mechanism. The nucleophilic nitrogen of p-anisidine attacks the β-carbon of acrylic acid, leading to the formation of a zwitterionic intermediate.[6] Subsequent proton transfer, mediated by the solvent, neutralizes the intermediate to yield the final product.

Caption: General workflow for the synthesis of 3-(4-Methoxy-phenylamino)-propionic acid.

Experimental Protocol: Aza-Michael Addition

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-anisidine (1.0 eq) in a suitable protic solvent (e.g., ethanol or water).

-

Addition: Slowly add acrylic acid (1.1 eq) to the solution at room temperature. The slight excess of acrylic acid ensures the complete consumption of the amine.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the p-anisidine spot.

-

Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-(4-Methoxy-phenylamino)-propionic acid.

Causality in Experimental Choices:

-

Protic Solvent: The choice of a protic solvent is crucial as it acts as a proton shuttle, facilitating the neutralization of the zwitterionic intermediate, which is a key step in the reaction mechanism.[6]

-

Reflux Conditions: Heating the reaction accelerates the rate of addition, especially given that p-anisidine is a moderately strong nucleophile.

-

Recrystallization: This is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and any potential side products, such as polymers of acrylic acid.

Physicochemical Properties

The physical and chemical properties of 3-(4-Methoxy-phenylamino)-propionic acid are dictated by its functional groups. The carboxylic acid group allows it to act as a weak acid and form salts. The secondary amine is basic and nucleophilic. The aromatic ring influences its solubility and provides a site for electrophilic substitution, with the methoxy group acting as an activating, ortho-, para-directing group.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Observation | Rationale |

| Appearance | White to off-white crystalline solid | Based on similar aromatic amino acids. |

| Melting Point | Expected to be a defined, sharp melting point | Crystalline solids typically exhibit this. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) | The carboxylic acid and amine groups provide some polarity, but the aromatic ring limits water solubility. |

| pKa (Carboxylic Acid) | ~4-5 | Typical range for a propionic acid derivative. |

| pKa (Conjugate acid of Amine) | ~4-5 | The electron-withdrawing effect of the adjacent phenyl ring reduces the basicity of the amine compared to aliphatic amines. |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The expected spectral data are outlined below.

Caption: A typical analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene (-CH₂-) groups, the amine proton, the carboxylic acid proton, and the methoxy protons. The aromatic protons on the p-substituted ring should appear as two doublets (an AA'BB' system). The methylene groups will likely appear as triplets due to coupling with each other.

-

¹³C NMR: The carbon NMR will show signals for the six unique carbons in the aromatic ring, the two methylene carbons, the carbonyl carbon of the carboxylic acid, and the methoxy carbon.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| -OCH₃ | ~3.7 | ~55 |

| Ar-H (ortho to -OCH₃) | ~6.8 (d) | ~115 |

| Ar-H (ortho to -NH) | ~6.6 (d) | ~114 |

| -NH - | Broad singlet | - |

| -NH-CH₂ - | ~3.3 (t) | ~40 |

| -CH₂-COOH | ~2.5 (t) | ~35 |

| -COOH | >10 (broad s) | ~175 |

| Ar-C -OCH₃ | - | ~152 |

| Ar-C -NH | - | ~141 |

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence for the key functional groups present in the molecule.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3300-3400 | N-H | Stretching |

| 2500-3300 (broad) | O-H (Carboxylic Acid) | Stretching |

| ~1700 | C=O (Carboxylic Acid) | Stretching |

| ~1600, ~1510 | C=C (Aromatic) | Stretching |

| ~1240 | C-O (Aryl ether) | Stretching |

| ~1180 | C-N | Stretching |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Under Electron Ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 195. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the C-C bond adjacent to the nitrogen.

Reactivity and Potential Applications

The dual functionality of an amine and a carboxylic acid makes 3-(4-Methoxy-phenylamino)-propionic acid a versatile building block.

-

Amine Reactivity: The secondary amine can undergo acylation, alkylation, and other reactions typical of secondary amines.

-

Carboxylic Acid Reactivity: The carboxyl group can be converted into esters, amides, or acid chlorides, allowing for further derivatization.

Potential Applications in Drug Development: Derivatives of the closely related 3-((4-hydroxyphenyl)amino)propionic acid have shown promising antimicrobial and anticancer activities.[1][7] This suggests that the 3-(4-Methoxy-phenylamino)-propionic acid scaffold could be a valuable starting point for the development of novel therapeutic agents. The methoxy group, being a common feature in many bioactive molecules, can influence pharmacokinetic properties such as absorption and metabolism. Aryl propionic acid derivatives are a well-known class of compounds with a wide range of pharmacological activities.[2][3]

The antioxidant properties of the hydroxyphenyl analog are attributed to the phenolic hydroxyl group.[1] While the methoxy analog lacks this specific functionality, the overall electron-rich aromatic system may still confer some interesting electronic properties to its derivatives.

Conclusion

3-(4-Methoxy-phenylamino)-propionic acid is a readily synthesizable molecule with a rich chemistry owing to its multiple functional groups. Its straightforward preparation via the aza-Michael addition makes it an accessible scaffold for synthetic chemists. Based on the biological activity of its close analogs, this compound and its derivatives hold potential for exploration in medicinal chemistry and drug discovery programs. The predictive spectroscopic and physicochemical data provided in this guide serve as a benchmark for its synthesis and characterization in a research setting.

References

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). MDPI. [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed Central. [Link]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). ResearchGate. [Link]

-

(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). ResearchGate. [Link]

-

Domino Heck–Aza-Michael Reactions: A One-Pot, Sequential Three-Component Approach to 1,1-Dioxido-1,2-benzisothiazoline-3-acetic Acid. NIH. [Link]

-

The addition of secondary aliphatic amines to acrylic acid derivatives... (2018). ResearchGate. [Link]

-

Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry. (2022). RSC Publishing. [Link]

-

The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. (2017). ResearchGate. [Link]

-

The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. RSC Publishing. [Link]

Sources

- 1. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(4-Methoxy-phenylamino)-propionic acid

A Senior Application Scientist's Perspective on a Novel Arylpropionic Acid Derivative

Foreword: Charting the Unexplored Territory of a Potential Anti-Inflammatory Agent

To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the hypothesized mechanism of action of 3-(4-Methoxy-phenylamino)-propionic acid. As of this writing, this specific molecule remains largely uncharacterized in peer-reviewed literature. However, its structural similarity to a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), the arylpropionic acids, provides a robust foundation for a scientifically rigorous investigation into its potential therapeutic activities.[1][2][3] This document, therefore, serves as both a technical guide and a forward-looking whitepaper, postulating a primary mechanism of action and outlining the experimental pathways to validate this hypothesis. Our approach is grounded in the principles of chemical analogy, established pharmacological pathways, and proven experimental methodologies.

Structural Analogy and the Central Hypothesis: An Inhibitor of Cyclooxygenase

The molecular architecture of 3-(4-Methoxy-phenylamino)-propionic acid places it within the family of arylpropionic acid derivatives. This class of compounds famously includes ibuprofen and naproxen, which exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] The core hypothesis of this guide is that 3-(4-Methoxy-phenylamino)-propionic acid shares this mechanism of action.

The COX enzymes, COX-1 and COX-2, are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[4] Prostaglandins are key mediators of inflammation, pain, and fever.[4] We postulate that 3-(4-Methoxy-phenylamino)-propionic acid, by binding to the active site of COX enzymes, prevents this conversion, thereby mitigating the downstream inflammatory response.

Elucidating the Mechanism: A Phased Experimental Approach

To systematically investigate and validate our central hypothesis, a multi-tiered experimental strategy is proposed. This approach progresses from initial in vitro validation of the primary target engagement to cellular and more complex biological assays.

Phase 1: In Vitro Target Engagement and Potency Determination

The initial and most critical step is to ascertain whether 3-(4-Methoxy-phenylamino)-propionic acid directly interacts with and inhibits COX enzymes.

Experimental Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of purified COX-1 and COX-2.

-

Preparation of Reagents:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorometric probe.

-

Heme cofactor.

-

Assay buffer (e.g., Tris-HCl).

-

Test compound (3-(4-Methoxy-phenylamino)-propionic acid) dissolved in a suitable solvent (e.g., DMSO).

-

Positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2).

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2 in separate wells).

-

Add varying concentrations of the test compound or positive controls.

-

Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding a mixture of arachidonic acid and ADHP.

-

Monitor the fluorescence intensity over time using a microplate reader (excitation/emission ~535/590 nm). The rate of increase in fluorescence is proportional to the COX activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a suitable dose-response curve.

-

Expected Outcome and Interpretation:

A potent inhibitory activity, ideally with a discernible selectivity for either COX-1 or COX-2, would provide strong evidence for our central hypothesis. The IC50 values will quantify the compound's potency.

| Parameter | Description | Example Data (Hypothetical) |

| COX-1 IC50 | Concentration for 50% inhibition of COX-1 | 15 µM |

| COX-2 IC50 | Concentration for 50% inhibition of COX-2 | 5 µM |

| Selectivity Index | Ratio of COX-1 IC50 to COX-2 IC50 | 3 |

Phase 2: Cellular Assays to Confirm In-Cell Activity

Following the confirmation of direct enzyme inhibition, the next logical step is to verify that the compound can exert its effect in a cellular context.

Experimental Protocol: Prostaglandin E2 (PGE2) Immunoassay in a Cellular Model

This assay measures the production of PGE2, a key inflammatory prostaglandin, in cells stimulated to produce an inflammatory response.

-

Cell Culture:

-

Use a suitable cell line that expresses COX enzymes, such as murine macrophages (e.g., RAW 264.7) or human monocytes (e.g., U937).

-

Culture the cells to an appropriate confluency in a multi-well plate.

-

-

Assay Procedure:

-

Pre-treat the cells with varying concentrations of 3-(4-Methoxy-phenylamino)-propionic acid for a specified duration (e.g., 1 hour).

-

Induce an inflammatory response by adding lipopolysaccharide (LPS).

-

Incubate for a period sufficient to allow for PGE2 production (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

-

PGE2 Measurement:

-

Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the PGE2 levels to the vehicle-treated, LPS-stimulated control.

-

Determine the IC50 value for the inhibition of PGE2 production.

-

Visualization of the Hypothesized Signaling Pathway:

Caption: Hypothesized mechanism of action via COX inhibition.

Phase 3: Broader Biological Profiling and Off-Target Effects

While the primary hypothesis focuses on COX inhibition, a comprehensive understanding requires investigating potential off-target effects and broader biological activities. Many propionic acid derivatives exhibit a range of biological effects, including antioxidant and metabolic modulatory properties.[5][6][7]

Experimental Workflow for Broader Profiling:

Caption: A comprehensive experimental workflow for mechanistic elucidation.

Potential for Alternative Mechanisms and Future Directions

While COX inhibition is the most probable mechanism, it is crucial to remain open to other possibilities. Related propionic acid derivatives have been shown to modulate various biological pathways:

-

Antioxidant Activity: Some phenolic acid derivatives can scavenge free radicals.[6] Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay could explore this.

-

Modulation of Transcription Factors: Compounds like Indole-3-propionic acid can influence transcription factors such as NF-κB.[8] Reporter gene assays for NF-κB activity could be employed.

-

GPCR Activation: Certain short-chain fatty acids and their derivatives can act as ligands for G-protein coupled receptors (GPCRs).[9] A broad GPCR screening panel could reveal such interactions.

Future research should aim to build a comprehensive pharmacological profile of 3-(4-Methoxy-phenylamino)-propionic acid, moving from in vitro and cellular models to in vivo models of inflammation and pain to establish its therapeutic potential.

Conclusion: A Roadmap for Discovery

This guide provides a structured and scientifically-grounded roadmap for elucidating the mechanism of action of 3-(4-Methoxy-phenylamino)-propionic acid. By leveraging our understanding of its structural analogs, we have formulated a primary hypothesis centered on COX inhibition. The detailed experimental protocols and the proposed phased approach offer a clear path for researchers to validate this hypothesis and explore the broader biological activities of this novel compound. The journey from a structurally interesting molecule to a potential therapeutic agent is paved with rigorous scientific inquiry, and it is our hope that this guide will serve as a valuable compass on that path.

References

-

Child, R. G., et al. (1976). The pharmacology of fenbufen, 3-(4-biphenylylcarbonyl)propionic acid, and 4-biphenylacetic acid, interesting antiinflammatory-analgesic agents. Arzneimittel-Forschung, 26(9a), 1687-1694. [Link]

-

Ito, M., et al. (2019). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. Nutrients, 11(5), 1085. [Link]

-

Wu, X., et al. (2025). The mechanism of action of indole-3-propionic acid on bone metabolism. Food & Function, 16(1), 1-1. [Link]

-

Kuo, C.-W., et al. (2023). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Antioxidants, 12(7), 1369. [Link]

-

Ali, S., et al. (2008). 3-(4-Methoxybenzoyl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2197. [Link]

-

Al-Lahham, S., et al. (2019). Propionic acid counteracts the inflammation of human subcutaneous adipose tissue: a new avenue for drug development. Scientific Reports, 9(1), 1-11. [Link]

-

Manolov, S., et al. (2023). Propionic Acid Derivative Drugs (Profens). IntechOpen. [Link]

-

Avila, D. S., et al. (2017). Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. Para Researchers Medical Journal, 1(1), e07. [Link]

-

Chen, Y.-C., et al. (2022). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Nutrients, 14(19), 4199. [Link]

-

Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3045. [Link]

-

Wang, L., et al. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 22(16), 8887. [Link]

-

Hashimoto, M., et al. (2025). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Journal of Alzheimer's Disease, 1-7. [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 241. [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-8. [Link]

-

Wang, Y., et al. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 56(7), 1275-1280. [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-8. [Link]

-

Son, M., et al. (2022). 3-(4-hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. bioRxiv. [Link]

-

Li, S., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. International Journal of Molecular Sciences, 23(19), 11843. [Link]

- Wang, Y., et al. (2011). Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.

-

Venet, M., et al. (2004). Isoxazolyl, oxazolyl, and thiazolylpropionic acid derivatives as potent α4β1 integrin antagonists. Bioorganic & Medicinal Chemistry Letters, 14(12), 3169-3173. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. The mechanism of action of indole-3-propionic acid on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Propionic acid counteracts the inflammation of human subcutaneous adipose tissue: a new avenue for drug development - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Promise of 3-(4-Methoxy-phenylamino)-propionic Acid: A Technical Guide to Putative Targets and Validation Strategies

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the potential therapeutic targets of 3-(4-Methoxy-phenylamino)-propionic acid. As a Senior Application Scientist, the following content is structured to offer not just a review of existing data, but a forward-looking roadmap for investigation, grounded in scientific integrity and actionable experimental design.

Executive Summary

Direct pharmacological data on 3-(4-Methoxy-phenylamino)-propionic acid is nascent. However, by examining its structural analogs and the broader class of arylpropionic acid derivatives, we can logically infer and propose a set of high-potential therapeutic targets. This guide will dissect the chemical architecture of the molecule, draw parallels from closely related compounds, and lay out a robust, multi-tiered experimental plan to elucidate its mechanism of action and validate its therapeutic potential. The primary focus will be on oncology and inflammatory diseases, with secondary considerations for metabolic and neuromuscular disorders.

Introduction: The Scientific Rationale

The therapeutic landscape is in constant search of novel chemical scaffolds that offer improved efficacy, selectivity, and safety profiles. Arylpropionic acid derivatives have long been a cornerstone of pharmacology, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Their mechanisms, however, are diverse and extend beyond the well-trodden path of cyclooxygenase (COX) inhibition.[3]

The specific molecule of interest, 3-(4-Methoxy-phenylamino)-propionic acid, presents a unique structural motif. The methoxy group, a common feature in bioactive compounds, can significantly influence metabolic stability and target interaction. The phenylamino-propionic acid backbone provides a versatile scaffold amenable to various biological interactions. While direct studies are limited, research on the closely related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has revealed promising anticancer and antioxidant activities, suggesting that this chemical class is a fertile ground for drug discovery.[4]

This guide will therefore proceed with a deductive approach: first, by analyzing the biological activities of structurally similar compounds, and second, by proposing a systematic strategy to investigate 3-(4-Methoxy-phenylamino)-propionic acid itself.

Extrapolating from Structural Analogs: Building a Hypothesis

The most direct line of inquiry comes from derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which have demonstrated notable antibacterial, antifungal, and, most relevantly, anticancer properties.[4] These findings strongly suggest that the core scaffold interacts with fundamental cellular processes common to these pathologies.

Inferred Target Class I: Oncology Pathways

The demonstrated ability of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives to reduce cancer cell viability and migration points towards interference with key oncogenic signaling pathways.[4] Given the prevalence of certain mechanisms in cancer, we can hypothesize that 3-(4-Methoxy-phenylamino)-propionic acid may target:

-

Tyrosine Kinases: The phenylamino-pyrimidine scaffold, a related structure, is a known kinase inhibitor.[5] It is plausible that 3-(4-Methoxy-phenylamino)-propionic acid could exhibit inhibitory activity against receptor or non-receptor tyrosine kinases crucial for cancer cell proliferation and survival.

-

Apoptosis and Cell Cycle Regulation: The observed reduction in cancer cell viability by analogs suggests an induction of apoptosis or cell cycle arrest.[4] Key regulators of these processes, such as caspases, Bcl-2 family proteins, and cyclin-dependent kinases (CDKs), are therefore high-priority putative targets.

-

Oxidative Stress Pathways: The antioxidant properties of related compounds suggest a modulation of cellular redox balance.[4][6] In the context of cancer, this could involve the Nrf2 pathway, a master regulator of the antioxidant response, which has a complex, context-dependent role in cancer progression.[6]

Inferred Target Class II: Inflammatory Pathways

Arylpropionic acids are classically associated with anti-inflammatory action.[1][2] While COX inhibition is a possibility, the unique structure of 3-(4-Methoxy-phenylamino)-propionic acid may confer activity through alternative anti-inflammatory mechanisms. A related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, has been shown to suppress pro-inflammatory mediators by blocking NF-κB, MAPKs, and PI3K/Akt signaling pathways.[7] Therefore, key targets in this area include:

-

NF-κB Signaling Cascade: This pathway is a central regulator of inflammation. Inhibition of IκB-α degradation or the nuclear translocation of NF-κB p65 are plausible mechanisms.[7]

-

MAPK Signaling: The p38, JNK, and ERK pathways are critical for the production of inflammatory cytokines.[7]

-

Pro-inflammatory Enzymes: Beyond COX, other enzymes such as inducible nitric oxide synthase (iNOS) are key to the inflammatory response and are potential targets.[7]

Inferred Target Class III: Metabolic and Neuromuscular Pathways

The structurally distinct but related metabolite, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has shown intriguing effects on metabolism and muscle function.[6][8][9][10][11] While a direct parallel is more speculative, these findings open up additional avenues for investigation:

-

G-Protein Coupled Receptors (GPCRs): HMPA has been identified as an agonist for GPR41, a receptor involved in lipid metabolism.[8]

-

Regulators of Muscle Growth and Repair: HMPA has been shown to enhance grip strength and may promote muscle development.[9][10][11] This suggests potential interactions with pathways governing muscle fiber composition and protein catabolism.[6][9][10][11]

Proposed Experimental Workflow for Target Identification and Validation

The following is a proposed multi-stage workflow to systematically investigate the therapeutic potential of 3-(4-Methoxy-phenylamino)-propionic acid.

Stage 1: In Vitro Profiling and Target Class Identification

The initial phase focuses on broad, cell-based assays to determine the primary biological effects of the compound.

Experimental Protocol: High-Throughput Phenotypic Screening

-

Cell Line Panel: Utilize a diverse panel of human cancer cell lines (e.g., lung, breast, colon, leukemia) and relevant non-cancerous cell lines for cytotoxicity screening.

-

Assay: Employ a standard cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of the compound in each cell line.

-

Inflammation Models: Use lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7, BV2) to assess the compound's ability to suppress the production of nitric oxide (Griess assay) and pro-inflammatory cytokines (ELISA for TNF-α, IL-6).[7]

-

Data Analysis: Analyze the differential sensitivity of the cell lines to identify potential cancer types or cellular backgrounds that are particularly susceptible to the compound's effects.

Data Presentation: Summary of In Vitro Screening Results

| Cell Line | Cancer Type | IC50 (µM) | % Inhibition of NO Production (at X µM) |

| A549 | Lung | ||

| MCF-7 | Breast | ||

| HT-29 | Colon | ||

| Jurkat | Leukemia | ||

| RAW 264.7 | Macrophage | ||

| Vero | Non-cancerous |

Stage 2: Mechanism of Action Elucidation

Based on the results of Stage 1, this phase will employ more targeted assays to dissect the underlying molecular mechanisms.

Experimental Protocol: Pathway-Specific Assays

-

Kinase Profiling: Perform a broad-panel kinase inhibition assay (e.g., using a commercial service) to identify potential kinase targets.

-

Apoptosis Assays: In sensitive cancer cell lines, assess for apoptosis induction using Annexin V/PI staining and flow cytometry, and measure caspase-3/7 activity.

-

Western Blot Analysis: Probe for key proteins in relevant signaling pathways. For example, in cancer cells, assess levels of phosphorylated and total forms of Akt, ERK, and key cell cycle regulators. In LPS-stimulated macrophages, analyze phosphorylated IκB-α, p65, p38, and JNK.[7]

-

Quantitative PCR (qPCR): Measure changes in the mRNA expression of target genes, such as iNOS, COX-2, and inflammatory cytokines in macrophages,[7] and genes related to cell cycle and apoptosis in cancer cells.

Visualization: Hypothesized Signaling Pathway Inhibition

Caption: Putative inhibition of NF-κB and MAPK inflammatory pathways.

Stage 3: Direct Target Engagement and Validation

The final in vitro stage aims to confirm direct binding of the compound to its putative target(s).

Experimental Protocol: Biophysical Assays

-

Thermal Shift Assay (TSA): A rapid and cost-effective method to assess direct binding of the compound to a purified recombinant target protein.

-

Surface Plasmon Resonance (SPR): Provides quantitative data on binding affinity (KD), and on/off rates.

-

Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding, confirming a direct interaction and providing stoichiometric information.

-

Cellular Thermal Shift Assay (CETSA): An in-cell assay to confirm target engagement in a physiological context.

Visualization: Target Validation Workflow

Caption: A stepwise approach to identify and validate therapeutic targets.

Conclusion and Future Directions

While 3-(4-Methoxy-phenylamino)-propionic acid is an understudied molecule, its chemical structure, viewed in the context of its analogs, suggests a high potential for therapeutic relevance, particularly in oncology and inflammatory diseases. The proposed research framework provides a clear and logical path forward for its systematic evaluation. Successful validation of a therapeutic target for this compound could pave the way for the development of a novel therapeutic agent with a potentially unique mechanism of action. Future in vivo studies in relevant animal models of cancer and inflammation will be contingent on the successful identification and validation of a specific molecular target and a favorable in vitro safety profile.

References

- Vertex AI Search. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PubMed Central.

- MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.

- MDPI. (n.d.). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition.

- ResearchGate. (2024). (PDF) Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise.

- ResearchGate. (n.d.). (PDF) 3-(4-Methoxybenzoyl)propionic acid.

- ResearchGate. (2017). (PDF) Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid.

- PubMed. (2015). Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia.

- ResearchGate. (2020). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.

- RSC Publishing. (n.d.). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule.

- SpringerLink. (n.d.). Principles, Mechanisms of Action, and Future Prospects of Anti-inflammatory Drugs.

- PubMed. (2025). The mechanism of action of indole-3-propionic acid on bone metabolism.

- MDPI. (n.d.). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- ResearchGate. (2025). Synthesis of 3-(4-Isopropoxyphenyl-)-3-(2-methoxyphenyl)propionamides | Request PDF.

- PubMed. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise.

- Human Journals. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.

- MDPI. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates.

- RSC Publishing. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates | MDPI [mdpi.com]

- 6. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition [mdpi.com]

- 7. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 3-(4-Methoxy-phenylamino)-propionic acid

This in-depth technical guide provides a detailed exploration of the spectroscopic characterization of 3-(4-Methoxy-phenylamino)-propionic acid. Tailored for researchers, scientists, and professionals in drug development, this document offers a foundational understanding of the analytical techniques pivotal for the structural elucidation and purity assessment of this compound. While direct experimental spectra for 3-(4-Methoxy-phenylamino)-propionic acid (CAS No. 178425-91-7) are not widely available in public repositories, this guide will leverage predictive principles and comparative data from closely related analogs to provide a comprehensive analytical framework.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

In the realm of pharmaceutical sciences, the unambiguous characterization of a molecule is a cornerstone of the drug discovery and development pipeline. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide detailed information about the molecular structure, connectivity, and functional groups of a compound. For a molecule like 3-(4-Methoxy-phenylamino)-propionic acid, which contains both aromatic and aliphatic moieties, as well as acidic and amino functional groups, a multi-faceted spectroscopic approach is essential for its complete characterization.

This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the spectroscopic data for 3-(4-Methoxy-phenylamino)-propionic acid. By understanding the expected spectral features, researchers can confidently identify this molecule, assess its purity, and gain insights into its chemical behavior.

Predicted Spectroscopic Data for 3-(4-Methoxy-phenylamino)-propionic acid

Due to the limited availability of experimental spectra for the title compound, this section will provide a predicted analysis based on established spectroscopic principles and data from analogous structures. The primary analog used for comparison is 3-(4-Methoxyphenyl)propionic acid (CAS No. 1929-29-9), an isomer of the target molecule.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 3-(4-Methoxy-phenylamino)-propionic acid in a suitable solvent (e.g., DMSO-d₆) would exhibit the following key signals:

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |

| ~6.8 | Doublet | 2H | Ar-H | Aromatic protons ortho to the methoxy group. |

| ~6.6 | Doublet | 2H | Ar-H | Aromatic protons meta to the methoxy group. |

| ~5.5 | Triplet (broad) | 1H | -NH- | The secondary amine proton signal is often broad and its chemical shift is solvent-dependent. |

| ~3.7 | Singlet | 3H | -OCH₃ | The methyl protons of the methoxy group. |

| ~3.3 | Triplet | 2H | -CH₂-N- | The methylene group adjacent to the nitrogen atom. |

| ~2.5 | Triplet | 2H | -CH₂-C(=O)- | The methylene group adjacent to the carbonyl group. |

Comparative Analysis with 3-(4-Methoxyphenyl)propionic acid: The ¹H NMR spectrum of 3-(4-Methoxyphenyl)propionic acid shows similar aromatic and methoxy signals. However, the key difference lies in the aliphatic region. In 3-(4-Methoxyphenyl)propionic acid, two distinct triplets for the two methylene groups are observed at approximately 2.89 ppm and 2.64 ppm[1]. For 3-(4-Methoxy-phenylamino)-propionic acid, the methylene group attached to the nitrogen is expected to be shifted downfield due to the electron-withdrawing effect of the nitrogen atom.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of 3-(4-Methoxy-phenylamino)-propionic acid would display the following signals:

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~173 | -COOH | The carbonyl carbon of the carboxylic acid. |

| ~152 | Ar-C (quaternary) | The aromatic carbon attached to the methoxy group. |

| ~142 | Ar-C (quaternary) | The aromatic carbon attached to the amino group. |

| ~115 | Ar-CH | Aromatic carbons ortho to the amino group. |

| ~114 | Ar-CH | Aromatic carbons ortho to the methoxy group. |

| ~55 | -OCH₃ | The methyl carbon of the methoxy group. |

| ~40 | -CH₂-N- | The methylene carbon adjacent to the nitrogen. |

| ~35 | -CH₂-C(=O)- | The methylene carbon adjacent to the carbonyl group. |

Comparative Analysis with 3-(4-Methoxyphenyl)propionic acid: The aromatic and methoxy carbon signals would be in a similar region to those of 3-(4-Methoxyphenyl)propionic acid. The major distinction will be in the aliphatic carbon signals. The presence of the nitrogen atom in 3-(4-Methoxy-phenylamino)-propionic acid will influence the chemical shifts of the adjacent methylene carbons compared to the all-carbon aliphatic chain in its isomer.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 3-(4-Methoxy-phenylamino)-propionic acid would show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| ~3350 | N-H (Secondary Amine) | Stretching |

| ~3050 | C-H (Aromatic) | Stretching |

| ~2950 | C-H (Aliphatic) | Stretching |

| ~1710 | C=O (Carboxylic Acid) | Stretching |

| ~1600, ~1510 | C=C (Aromatic) | Stretching |

| ~1240 | C-O (Ether) | Asymmetric Stretching |

| ~1180 | C-N | Stretching |

Comparative Analysis with 3-(4-Methoxyphenyl)propionic acid: The IR spectrum of 3-(4-Methoxyphenyl)propionic acid, available from the NIST WebBook, shows characteristic peaks for the carboxylic acid, aromatic ring, and ether functional groups[2]. The key differentiating feature in the spectrum of 3-(4-Methoxy-phenylamino)-propionic acid would be the presence of an N-H stretching vibration around 3350 cm⁻¹ and a C-N stretching band.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(4-Methoxy-phenylamino)-propionic acid (Molecular Formula: C₁₀H₁₃NO₃), the expected molecular weight is approximately 195.22 g/mol .

-

Electrospray Ionization (ESI-MS):

-

Positive Mode: [M+H]⁺ at m/z 196.09

-

Negative Mode: [M-H]⁻ at m/z 194.08

-

-

Electron Ionization (EI-MS): The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the side chain. The molecular ion peak [M]⁺ at m/z 195 would be expected.

Comparative Analysis with 3-(4-Methoxyphenyl)propionic acid: The NIST WebBook provides the mass spectrum of 3-(4-Methoxyphenyl)propionic acid, which has a molecular weight of 180.20 g/mol [3]. The fragmentation pattern of 3-(4-Methoxy-phenylamino)-propionic acid would be significantly different due to the presence of the nitrogen atom, which would direct fragmentation pathways.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

Workflow for Spectroscopic Characterization

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with appropriate phasing, baseline correction, and referencing (e.g., to the residual solvent peak).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, longer relaxation delay (e.g., 2-5 seconds).

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry Protocol

-

Sample Preparation (ESI-MS):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to promote ionization.

-

-

Data Acquisition:

-

Infuse the sample solution into the electrospray ionization source of the mass spectrometer.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

Analyze any observed fragment ions to gain further structural information.

-

Synthesis and Purity Considerations

The synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been reported, often involving the reaction of 4-aminophenol with an appropriate acrylic acid derivative[4]. A plausible synthesis for 3-(4-Methoxy-phenylamino)-propionic acid would involve the reaction of p-anisidine with acrylic acid or a suitable ester thereof.

Sources

- 1. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum [chemicalbook.com]

- 2. 3-(4-Methoxyphenyl)propionic acid [webbook.nist.gov]

- 3. 3-(4-Methoxyphenyl)propionic acid [webbook.nist.gov]

- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 3-(4-Methoxy-phenylamino)-propionic acid

The following technical guide details the solubility characterization, thermodynamic modeling, and experimental protocols for 3-(4-Methoxy-phenylamino)-propionic acid .

Executive Summary

This guide outlines the technical framework for determining the solubility profile of 3-(4-Methoxy-phenylamino)-propionic acid (N-(4-Methoxyphenyl)-

This document provides a validated Laser Dynamic Method protocol for solubility measurement, a theoretical framework for Thermodynamic Modeling (using Apelblat and van't Hoff equations), and a strategic analysis of solvent effects based on the compound's structural moieties.

Chemical Profile & Structural Analysis[1]

Understanding the molecular interactions is the prerequisite for solvent selection.

-

Structure:

-

Key Functional Groups:

-

Secondary Amine (

): Acts as a hydrogen bond donor and weak acceptor. -

Carboxylic Acid (

): Strong hydrogen bond donor/acceptor; induces dimerization in non-polar solvents; pH-dependent solubility in water. -

Methoxy Phenyl Group: Increases lipophilicity compared to simple amino acids, reducing water solubility but enhancing affinity for organic aromatic solvents.

-

Predicted Solubility Ranking (Polarity & Interaction Analysis)

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP):

-

High Solubility: Dipolar aprotic solvents (DMF, DMSO) – Disruption of intermolecular H-bonds.

-

Moderate Solubility: Polar protic solvents (Methanol, Ethanol) – Solvation via H-bonding.

-

Low Solubility: Non-polar solvents (Hexane, Heptane) – Lack of specific interactions.

-

pH-Dependent: Water (Low at neutral pH, High at basic pH due to salt formation).

Experimental Protocol: Laser Dynamic Monitoring Method

The Laser Dynamic Method is the industry standard for generating high-precision solubility data, eliminating the sampling errors associated with the static gravimetric method.

Apparatus Setup[5][6]

-

Jacketed Glass Vessel (50 mL): Controlled by a programmable circulating water bath (

K). -

Laser Transmissometer: A laser source (e.g., He-Ne, 632.8 nm) and a photodetector positioned 180° apart across the vessel.

-

Magnetic Stirrer: Variable speed (set to 300-400 rpm) to ensure homogeneity without cavitation.

Measurement Procedure[6][7][8]

-

Solvent Charging: Accurately weigh a known mass of pure solvent (

) into the vessel. -

Temperature Equilibration: Set the starting temperature (e.g., 283.15 K).

-

Solute Addition: Add a known mass of 3-(4-Methoxy-phenylamino)-propionic acid (

) in small increments. -

Dissolution Monitoring:

-

Undissolved State: The laser beam is scattered by solid particles; light intensity at the detector is low.

-

Dissolved State: As the temperature increases (slow heating rate: 2 K/h), particles dissolve.

-

Clear Point: The temperature at which light intensity reaches a maximum constant value (

) corresponds to the saturation temperature for the mass fraction

-

-

Repetition: Repeat for different mass fractions to cover the range 283.15 K to 323.15 K.

Workflow Visualization

The following diagram illustrates the logical flow of the Laser Dynamic Method.

Caption: Operational workflow for solubility determination using the Laser Dynamic Method.

Thermodynamic Modeling & Data Correlation

To utilize the experimental data for process design (e.g., cooling crystallization), the data must be correlated using thermodynamic models.

Modified Apelblat Equation

The modified Apelblat equation is the most robust semi-empirical model for correlating solubility with temperature, particularly for polar organic compounds.

- : Mole fraction solubility of the solute.[3]

- : Absolute temperature (K).[4][5][6]

-

: Empirical parameters derived from non-linear regression.

-

Interpretation: If the Relative Average Deviation (RAD) < 2%, the model is valid for interpolation.

-

van't Hoff Analysis

To determine the thermodynamic driving forces, use the van't Hoff equation:

-

(Enthalpy of Solution):

-

Positive value (

) indicates an endothermic process. Solubility increases with temperature (typical for this class of compounds).

-

-

(Entropy of Solution):

-

Positive value (

) indicates increased disorder upon dissolution.

-

-

(Gibbs Free Energy):

-

. A positive

-

. A positive

Solvent Selection Guide

Based on structural analogs (e.g., Mefenamic acid, Phenylalanine derivatives), the expected solubility behavior is summarized below.

| Solvent Class | Representative Solvents | Expected Solubility | Mechanism |

| Dipolar Aprotic | DMF, DMSO, NMP | Very High | Strong H-bond acceptance disrupts solute crystal lattice. |

| Polar Protic | Methanol, Ethanol, 1-Propanol | Moderate to High | Solvation of carboxylic acid and amine groups via H-bonding.[6] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Dipole-dipole interactions; useful for antisolvent crystallization. |

| Non-Polar | n-Hexane, Cyclohexane | Very Low | Weak dispersion forces cannot overcome solute lattice energy. |

| Aqueous | Water (pH 7) | Low | Hydrophobic phenyl ring dominates; zwitterionic lattice is stable. |

Crystallization Strategy

-

Primary Solvent: Ethanol or Methanol (Good solubility at high T, moderate at low T).

-

Anti-Solvent: Water or n-Hexane (Induces supersaturation).

-

Method: Cooling crystallization (if

is large) or Anti-solvent addition.

Data Analysis Workflow (Graphviz)

The following logic tree guides the researcher in selecting the appropriate thermodynamic model and crystallization approach based on the collected data.

Caption: Decision logic for thermodynamic modeling and crystallization process design.

References

-

Measurement Technique

-

Zhu, M., et al. (2019). "Solubility Measurement and Thermodynamic Modeling of 3-Nitrophthalic Acid in Twelve Pure Solvents." Journal of Chemical & Engineering Data. Link

- Note: Describes the standard Laser Dynamic Method protocol applicable to phenyl-amino acids.

-

-

Thermodynamic Modeling (Apelblat)

-

Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics. Link

-

-

Structural Analogs (Mefenamic Acid)

-

Compound Data (3-(4-Methoxyphenyl)propionic acid)

Sources

- 1. 3-(4-methoxyphenylamino)-propionic acid 2-phenylsulfanyl-ethyl ester|1210049-65-2 - MOLBASE Encyclopedia [m.molbase.com]

- 2. 3-ISOBUTYRYLAMINO-3-(4-METHOXY-PHENYL)-PROPIONIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. 3-(4-Methoxyphenyl)propionic acid [webbook.nist.gov]

Technical Guide: Antioxidant Potential of 3-(4-Methoxy-phenylamino)-propionic Acid

Executive Summary

3-(4-Methoxy-phenylamino)-propionic acid represents a specialized class of

This guide provides a technical analysis of its antioxidant mechanism, detailing how the electron-donating methoxy group enhances the radical scavenging capability of the secondary amine. It includes validated protocols for synthesis via aza-Michael addition and standardized assays (DPPH, ABTS) to quantify its redox potential.

Key Technical Insight: While the methoxy group provides lipophilicity and stability, the compound often acts as a metabolic precursor (pro-drug) to its

Chemical Basis & Structure-Activity Relationship (SAR)

The antioxidant efficacy of 3-(4-Methoxy-phenylamino)-propionic acid is governed by the electronic environment of the secondary amine and the aromatic ring.

Structural Components[1][2]

-

Secondary Amine (-NH-): The primary site for Hydrogen Atom Transfer (HAT) . The bond dissociation energy (BDE) of the N-H bond is lowered by the adjacent aromatic ring, facilitating radical quenching.

-

Methoxy Group (-OCH

): A strong electron-donating group (EDG) at the para position. It increases electron density on the nitrogen atom via resonance (+M effect), stabilizing the resulting aminyl radical cation during Single Electron Transfer (SET) mechanisms. -

Propionic Acid Moiety: Enhances aqueous solubility and allows for zwitterionic equilibrium, influencing biodistribution and cellular uptake compared to the parent aniline.

Mechanism of Action

The compound neutralizes reactive oxygen species (ROS) through two primary pathways:

-

Direct Scavenging (HAT):

The resulting aminyl radical is stabilized by delocalization across the methoxy-substituted phenyl ring. -

Electron Transfer (SET): In polar media, the electron-rich system can donate an electron to an oxidant, forming a radical cation which subsequently deprotonates.

Visualizing the Mechanism

The following diagram illustrates the radical scavenging pathway and resonance stabilization.

Figure 1: Mechanism of radical scavenging via Hydrogen Atom Transfer (HAT) and resonance stabilization by the p-methoxy group.

Synthesis Protocol: Aza-Michael Addition

To ensure high purity for biological assays, a solvent-free or water-mediated aza-Michael addition is recommended. This pathway minimizes by-products and adheres to green chemistry principles.

Materials

-

Precursor A:

-Anisidine ( -

Precursor B: Acrylic Acid – Stabilized.

-

Catalyst (Optional): Mild Lewis acid (e.g., CeCl

) or simply reflux in water. -

Solvent: Water or Toluene (for recrystallization).

Step-by-Step Methodology

-

Stoichiometry: Mix

-anisidine (10 mmol) and acrylic acid (12 mmol) in a round-bottom flask. A slight excess of acrylic acid drives the equilibrium. -

Reaction:

-

Method A (Green): Add 5 mL of distilled water. Reflux at 100°C for 2–4 hours.

-

Method B (Solvent-free): Heat the neat mixture at 80°C for 1 hour.

-

-

Monitoring: Monitor consumption of

-anisidine via TLC (Ethyl Acetate:Hexane 1:1). The product will appear as a more polar spot. -

Work-up: Cool the reaction mixture to room temperature. The product, 3-(4-Methoxy-phenylamino)-propionic acid, typically precipitates as a solid.

-

Purification: Recrystallize from ethanol/water or toluene to remove unreacted amine and oligomers.

-

Validation: Verify structure via

H-NMR (look for propionic acid triplets at

Synthesis Workflow Diagram

Figure 2: Aza-Michael addition pathway for the synthesis of the target beta-amino acid.

Experimental Protocols for Antioxidant Assessment

To rigorously evaluate the antioxidant potential, use a multi-assay approach. The DPPH assay measures general radical scavenging, while the FRAP assay measures electron-donating power.

DPPH Radical Scavenging Assay

This assay relies on the reduction of the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) by the secondary amine.

Reagents:

-

DPPH stock solution (0.1 mM in Methanol).

-

Test compound (10–200

M in Methanol). -

Positive Control: Ascorbic Acid or Trolox.

Protocol:

-

Preparation: Prepare a dilution series of the test compound (e.g., 10, 20, 50, 100, 200

g/mL). -

Incubation: Mix 1 mL of test solution with 3 mL of DPPH stock.

-

Reaction Time: Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

-

Calculation:

Calculate the IC

Data Interpretation Table

Quantitative data should be structured for direct comparison against standards.

| Compound | IC | Mechanism | Notes |

| 3-(4-Methoxy-phenylamino)-propionic acid | 45 - 65 (Est.) | HAT / SET | Moderate activity; limited by steric bulk of methoxy. |

| 3-((4-Hydroxyphenyl)amino)propanoic acid | 15 - 25 | HAT (Phenolic) | Active metabolite; highly potent [2]. |

| Ascorbic Acid (Standard) | 5 - 10 | HAT | Reference standard. |

| > 100 | SET | Lacks the acid tail solubility benefits. |

Note: Estimated values based on SAR of similar N-substituted anilines [3].

Critical Analysis & Applications

Metabolic Activation

Researchers must recognize that 3-(4-Methoxy-phenylamino)-propionic acid may function as a pro-drug. In vivo, cytochrome P450 enzymes typically demethylate the methoxy group to yield the free phenol (3-((4-hydroxyphenyl)amino)propanoic acid). This metabolite is significantly more active in preventing lipid peroxidation due to the formation of a stable phenoxy radical [1].

Advantages over Traditional Antioxidants

-

Stability: The methoxy group prevents rapid auto-oxidation compared to free phenols, allowing for longer shelf-life in formulation.

-

Amphiphilicity: The propionic acid tail allows the molecule to interface between aqueous cytosol and lipid membranes, potentially protecting membrane integrity.

References

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Source: MDPI (Molecules), 2024. URL:[Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for Antimicrobial Candidates. Source: MDPI (Antibiotics), 2023. URL:[Link][1]

-

The Michael Addition Reaction and Conjugate Addition: Mechanisms and Applications. Source: Master Organic Chemistry, 2023. URL:[Link]

Sources

"discovery and history of 3-(4-Methoxy-phenylamino)-propionic acid"

An In-Depth Technical Guide to 3-(4-Methoxy-phenylamino)-propionic Acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Significance of N-Aryl β-Amino Acid Scaffolds

While the specific discovery of 3-(4-Methoxy-phenylamino)-propionic acid is not prominently documented in historical chemical literature, its true significance lies in its classification as an N-aryl-β-alanine. This class of compounds represents a vital structural motif in medicinal chemistry and drug development. β-amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the second carbon atom (the β-carbon) from the carboxyl group.[1] This seemingly minor shift has profound implications for the molecule's three-dimensional structure, metabolic stability, and ability to mimic or disrupt biological pathways.

Unlike their proteinogenic counterparts, β-amino acids are not typically incorporated into proteins, which makes them resistant to degradation by common proteases. This inherent stability makes them attractive scaffolds for developing peptidomimetics and other therapeutic agents with improved pharmacokinetic profiles. The "N-aryl" designation, in this case, the 4-methoxyphenyl group, provides a versatile anchor point for further chemical modification, allowing researchers to systematically alter the compound's steric and electronic properties to optimize its interaction with biological targets.[2]

This guide, intended for researchers and drug development professionals, will provide a comprehensive overview of 3-(4-Methoxy-phenylamino)-propionic acid, focusing on its synthesis via the aza-Michael addition, its physicochemical characteristics, and its potential as a foundational scaffold for the development of novel therapeutics.

Part 1: Synthesis and Mechanistic Rationale

The most direct and widely employed method for synthesizing 3-(4-Methoxy-phenylamino)-propionic acid is the conjugate addition of p-anisidine to an acrylic acid derivative, a classic example of an aza-Michael addition .[3][4] This reaction is highly efficient and proceeds by the nucleophilic attack of the amine on the electron-deficient β-carbon of the α,β-unsaturated carbonyl system.

Reaction Mechanism

The reaction is typically base-catalyzed, although it can often proceed without a catalyst if heated. The mechanism involves the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-anisidine acts as a nucleophile, attacking the β-carbon of acrylic acid. This is the rate-determining step.

-

Formation of a Zwitterionic Intermediate: This attack forms a transient zwitterionic intermediate where the nitrogen bears a positive charge and the α-carbon becomes a carbanion, which is stabilized by resonance with the adjacent carboxyl group.[4]

-

Proton Transfer: A proton is transferred from the positively charged nitrogen to the α-carbon, neutralizing the charges and yielding the final N-aryl-β-alanine product. This proton transfer can be facilitated by the solvent or another molecule of the amine.

The presence of the electron-donating methoxy group (-OCH₃) on the phenyl ring of p-anisidine increases the nucleophilicity of the amine, facilitating the reaction.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3-(4-Methoxy-phenylamino)-propionic acid.

Sources

Methodological & Application

Technical Application Note: Synthesis, Characterization, and Utilization of 3-(4-Methoxy-phenylamino)-propionic Acid

Introduction & Scientific Context

3-(4-Methoxy-phenylamino)-propionic acid (CAS: 5355-17-9), also known as

Significance in Drug Development:

Unlike naturally occurring

-

4-Quinolones: Via intramolecular Friedel-Crafts cyclization, yielding scaffolds found in antimalarial and antibacterial agents.

- -Lactams: Through cyclodehydration, forming the core of penicillin-like antibiotics.

-

Peptidomimetics: Serving as a linker that induces specific secondary structures (helices/turns) in synthetic peptides.

This guide provides a validated, "Green Chemistry" protocol for its synthesis via Aza-Michael addition, avoiding the use of toxic alkyl halides common in older methods.

Module 1: Optimized Synthesis Protocol (Aza-Michael Addition)

Reaction Mechanism & Logic

The most efficient route utilizes the nucleophilicity of the nitrogen lone pair in p-anisidine to attack the electrophilic

-

Old Method: Alkylation of p-anisidine with 3-chloropropionic acid. Flaws: Generates HCl waste, requires base neutralization, lower atom economy.

-

New Method (Recommended): Aza-Michael addition of p-anisidine to acrylic acid. Benefits: 100% atom economy, solvent-free or aqueous conditions, simple workup.

Reagents & Equipment

-

p-Anisidine (4-Methoxy-aniline): 12.3 g (100 mmol) - Purified by recrystallization if dark.

-

Acrylic Acid: 7.9 g (110 mmol) - Excess drives reaction to completion.

-

Solvent: Toluene (for azeotropic removal of water if needed) or Water (Green route).

-

Catalyst (Optional): Glacial acetic acid (0.5 mL) or Copper(II) acetate (for rate enhancement).

-

Apparatus: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Oil Bath.

Step-by-Step Procedure

Step 1: Reaction Initiation

-